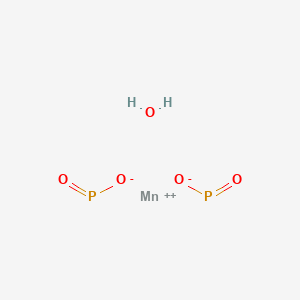

Manganese(II) hypophosphite monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Manganese(II) hypophosphite monohydrate is also known as Manganese(II) hydrogen phosphite . It appears as a pink, granular or crystalline powder that is stable in air. It is odorless and nearly tasteless .

Molecular Structure Analysis

The linear formula for Manganese(II) hypophosphite monohydrate is Mn(PH2O2)2 · H2O . The molecular weight is 202.93 . The SMILES string representation is O. [Mn++]. [O-] [PH2]=O. [O-] [PH2]=O .Chemical Reactions Analysis

In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis

Manganese(II) hypophosphite monohydrate is soluble in water and alcohol . One gram of it dissolves in about 6.5 mL of water at 25°C or in about 6 mL of boiling water .Aplicaciones Científicas De Investigación

Material Science

The compound’s role in material science is significant, particularly in the synthesis of novel materials with unique properties, such as high-strength alloys or compounds with specific magnetic properties.

Each of these applications leverages the chemical properties of manganese(II) hypophosphite monohydrate, such as its reactivity, solubility, and ability to form complex compounds with other elements. Ongoing research continues to uncover new potential uses for this versatile compound .

Safety and Hazards

Mecanismo De Acción

Target of Action

Manganese(II) hypophosphite monohydrate is a chemical compound with the formula Mn(PH2O2)2 · H2O The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The hypophosphite ions may also participate in redox reactions .

Biochemical Pathways

It’s known that manganese is a cofactor for a variety of enzymes, and phosphorus is a key element in energy transfer and storage processes .

Pharmacokinetics

As a metal salt, its bioavailability may depend on factors such as solubility, ionization, and the presence of transport proteins .

Result of Action

It’s known that manganese plays a role in processes such as bone development, wound healing, and the metabolism of carbohydrates, amino acids, and cholesterol .

Action Environment

The action, efficacy, and stability of Manganese(II) hypophosphite monohydrate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other ions or molecules .

Propiedades

InChI |

InChI=1S/Mn.2HO2P.H2O/c;2*1-3-2;/h;2*(H,1,2);1H2/q+2;;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJYHROXKPCRKH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P=O.[O-]P=O.[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO5P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese(II) hypophosphite monohydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester](/img/structure/B27980.png)

![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)